molecular formula C15H12FN5O B2879544 N-(2-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide CAS No. 1334372-69-8

N-(2-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2879544
CAS No.: 1334372-69-8
M. Wt: 297.293
InChI Key: XRJRSTQHWQGHHR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule featuring a fluorinated aromatic ring, a methyl substituent at position 2 of the pyrimidine core, and a pyrazole moiety at position 4. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrimidine scaffolds are privileged structures .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c1-10-18-13(9-14(19-10)21-8-4-7-17-21)15(22)20-12-6-3-2-5-11(12)16/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJRSTQHWQGHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of 2-fluorophenylamine with a suitable pyrazolyl derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, N-(2-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Analysis

The compound’s pyrimidine-carboxamide core is shared with several pharmacologically active analogs. Below is a comparative analysis of its structure, substituents, and hypothesized biological relevance relative to similar compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Therapeutic Indication
N-(2-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide (Target) Pyrimidine-carboxamide 2-methyl, 6-(pyrazol-1-yl), 4-(2-fluorophenyl) ~314.3 Kinase inhibition, enzyme modulation
N-(2,4-dimethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxidanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide Dihydropyrimidine-carboxamide 2-oxidanylidene, 4-(2-fluorophenyl), 6-methyl, 5-(2,4-dimethoxyphenyl) ~399.4 Anticancer, antimicrobial
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (ortho-fluoroacryl fentanyl) Piperidine-propanamide 2-fluorophenyl, phenethyl-piperidine, acrylamide ~380.5 Opioid receptor agonism (synthetic opioid)
N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (ortho-fluoroisobutyryl fentanyl) Piperidine-propanamide 2-fluorophenyl, phenethyl-piperidine, isobutyryl ~394.5 Opioid receptor modulation

Critical Observations:

Core Scaffold Differences: The target compound’s pyrimidine-carboxamide core distinguishes it from fentanyl analogs (piperidine-propanamide scaffolds), which are associated with opioid activity . Pyrimidine derivatives are more commonly linked to kinase inhibition or antiviral applications.

Substituent Impact :

  • The 2-fluorophenyl group is a shared feature in all listed compounds, suggesting its role in enhancing lipophilicity and resistance to metabolic dehalogenation.
  • The pyrazole moiety in the target compound introduces hydrogen-bonding capability, absent in fentanyl analogs, which may improve target selectivity.

Therapeutic Implications :

  • Fentanyl analogs prioritize opioid receptor interactions via piperidine and phenethyl groups , whereas the target’s pyrimidine-pyrazole system may favor interactions with ATP-binding pockets in kinases.

Research Findings and Pharmacological Data

  • Pyrimidine-carboxamides : Derivatives like the dihydropyrimidine-carboxamide in exhibit anticancer activity, likely due to intercalation or enzyme inhibition. The target’s pyrazole substituent may enhance binding to kinases (e.g., JAK or EGFR families).
  • Fluorophenyl-Containing Compounds : Fluorination at the ortho position is associated with improved metabolic stability across multiple drug classes, as seen in fentanyl analogs .

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